1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride 1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17543024
InChI: InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H
SMILES:
Molecular Formula: C9H16Cl2N4
Molecular Weight: 251.15 g/mol

1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC17543024

Molecular Formula: C9H16Cl2N4

Molecular Weight: 251.15 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrimidin-2-YL)piperidin-3-amine dihydrochloride -

Specification

Molecular Formula C9H16Cl2N4
Molecular Weight 251.15 g/mol
IUPAC Name 1-pyrimidin-2-ylpiperidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N4.2ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;;/h2,4-5,8H,1,3,6-7,10H2;2*1H
Standard InChI Key LRWODEIDZMIFHC-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NC=CC=N2)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₉H₁₄N₄·2HCl, with a molecular weight of 249.15 g/mol. Key structural features include:

  • A piperidine ring substituted at the 3-position with an amine group.

  • A pyrimidine ring attached via a single bond to the piperidine nitrogen, with the pyrimidine substituent at the 2-position.

Table 1: Structural Comparison with Related Analogs

Property1-(Pyrimidin-2-yl)piperidin-3-amine1-(Pyrimidin-4-yl)piperidin-3-amine
Substituent Position2-position4-position
SMILESC1CC(CN(C1)C2=NC=CC=N2)N.Cl.ClC1CC(CN(C1)C2=NC=NC=C2)N.Cl.Cl
InChI KeyDerived from positional isomerismAYHGBQRVBWIMAJ-UHFFFAOYSA-N

The 2-pyrimidinyl substitution alters electronic properties and binding affinities compared to 4-substituted analogs, potentially influencing biological activity .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis is documented for this compound, analogous piperidine-pyrimidine derivatives are typically synthesized via:

  • Nucleophilic substitution: Reacting 2-chloropyrimidine with piperidin-3-amine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Buchwald-Hartwig coupling: Palladium-catalyzed cross-coupling to form the C–N bond between pyrimidine and piperidine moieties .

Critical Parameters for Yield Optimization:

  • Temperature: 80–100°C for substitution reactions.

  • Catalyst: Pd(OAc)₂/Xantphos for coupling reactions (yield >70%).

  • Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .

Biological Activity and Mechanisms

Antiviral Applications

Structural analogs, such as diarylpyrimidine (DAPY) derivatives, exhibit potent inhibition of HIV-1 reverse transcriptase (RT) . Key mechanisms include:

  • Non-nucleoside RT inhibition (NNRTI): Binding to the hydrophobic pocket of RT, disrupting viral replication.

  • Resistance mitigation: Pyrimidine substitutions at the 2-position reduce steric clashes with mutant RT strains (e.g., K103N, Y181C) .

Table 2: Hypothetical Activity Profile (Based on Analogs)

ParameterValue (Predicted)Reference Model
EC₅₀ (HIV-1)5–50 nMDAPY derivatives
Cytotoxicity (CC₅₀)>100 μMMT-4 cell assays

Pharmacokinetics and Drug Development

Absorption and Distribution

  • Solubility: The dihydrochloride salt improves water solubility (>10 mg/mL at pH 7.4), critical for oral bioavailability .

  • Lipophilicity: Predicted logP of 1.2 (neutral form) suggests moderate blood-brain barrier permeability.

Metabolic Stability

Piperidine derivatives are prone to CYP3A4-mediated oxidation, but fluorination at the 4-position of pyrimidine (as in related compounds) reduces metabolic clearance by 40% .

Research Gaps and Future Directions

  • Target Validation: No in vivo studies confirm HIV-1 RT inhibition for this specific compound.

  • SAR Studies: Systematic modifications (e.g., pyrimidine halogenation) could enhance potency against drug-resistant strains .

  • Toxicity Profiling: Acute toxicity studies in mammalian models are needed to establish safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator